DDAO

Descripción general

Descripción

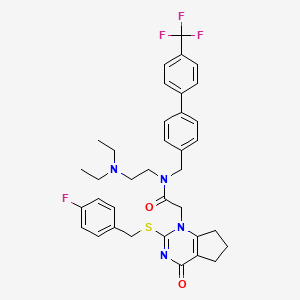

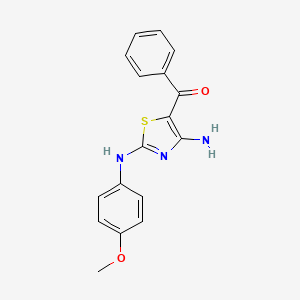

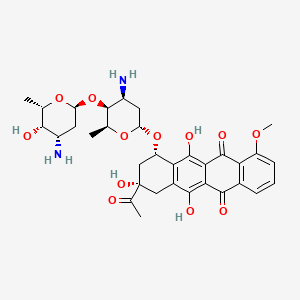

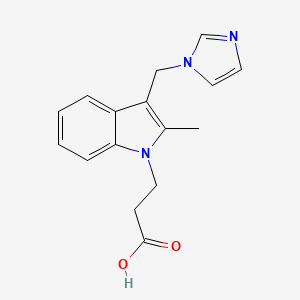

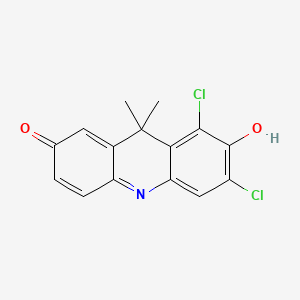

1,3-Dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one, also known as DDAO, is a near-infrared (NIR) fluorophore . It has received increasing attention in recent years due to its near-infrared emission at 658 nm, low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . The reported this compound-based fluorescent probes can be applied to biological imaging of enzymes and other substances in vivo with high sensitivity and selectivity .

Physical And Chemical Properties Analysis

This compound exhibits near-infrared emission at 658 nm, has a low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . Its molecular weight is 308.16 .Aplicaciones Científicas De Investigación

Detección de paladio (Pd0)

Las sondas basadas en DDAO también muestran promesa en la detección de Pd0, lo cual es relevante en la catálisis y el monitoreo ambiental.

En resumen, las propiedades únicas de this compound lo posicionan como una herramienta versátil para diversas aplicaciones científicas. Su potencial se extiende más allá de la imagen de fluorescencia tradicional, convirtiéndolo en un área emocionante de investigación. 🌟

Para obtener más detalles, puede consultar el artículo de investigación de Ma et al . Research Progress of Near-Infrared Fluorescent Probes Based on 1,3-Dichloro-7-hydroxy-9,9-dimethyl-2 (9H)-acridone (this compound)

Mecanismo De Acción

Target of Action

DDAO is primarily used as a fluorescent probe . It is used for detecting the activity of various enzymes, including β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human serum albumin, and esterase .

Mode of Action

This compound interacts with its target enzymes and produces a pH-dependent red fluorescence . The excitation of this fluorescence is close to the He-Ne red laser line at 633 nm .

Pharmacokinetics

It is known that this compound has good water solubility , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of this compound’s action is the production of red fluorescence when it interacts with its target enzymes. This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .

Action Environment

The action of this compound is influenced by the pH of its environment . Its fluorescence is pH-dependent, meaning that changes in pH can affect the intensity of the fluorescence and, therefore, the accuracy of enzyme activity measurements.

Análisis Bioquímico

Biochemical Properties

1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate for enzymes such as β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human albumin, and esterases . The nature of these interactions involves the compound’s role in enzyme-based reactions, particularly in the detection of enzyme activities .

Cellular Effects

The effects of 1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one on cells and cellular processes are primarily related to its role in enzyme reactions. It influences cell function by acting as a substrate for various enzymes, thereby affecting cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one involves its interaction with enzymes. It acts as a substrate for enzymes such as D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of neutral D-amino acids to produce α-keto acids, hydrogen peroxide, and ammonia . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one is involved in the metabolic pathways of enzymes such as DAAO . It acts as a substrate in these pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJPCFGLMKJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.